Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate
Overview
Description
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is an organic compound that features a unique structure with a tert-butylthio group attached to a dimethyl-4-oxopentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate typically involves the reaction of ethyl 2,2-dimethyl-4-oxopentanoate with tert-butylthiol in the presence of a suitable base. The reaction conditions often include the use of an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to deprotonate the thiol group, facilitating the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into the organic compound. This method is advantageous due to its efficiency and sustainability .
Types of Reactions:
Oxidation: The tert-butylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the compound can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate involves its interaction with various molecular targets. The tert-butylthio group can participate in redox reactions, influencing the electronic properties of the molecule. This can affect the compound’s reactivity and interactions with biological molecules, potentially modulating enzyme activity and protein function .
Comparison with Similar Compounds
tert-Butylthiol: Shares the tert-butylthio group but lacks the ester and ketone functionalities.
tert-Butyl-substituted indoles and quinoxalines: These compounds also feature tert-butyl groups and have applications in medicinal chemistry.
Uniqueness: Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate is unique due to its combination of a tert-butylthio group with a dimethyl-4-oxopentanoate backbone
Biological Activity
Ethyl 5-(tert-butylthio)-2,2-dimethyl-4-oxopentanoate, a compound with the CAS number 136558-13-9, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, drawing from diverse research findings.
Synthesis
This compound can be synthesized through various organic reactions involving tert-butylthiol and suitable alkylating agents. The synthesis route typically involves the formation of the thioester followed by esterification processes.
The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways. It has been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators involved in various pathological conditions such as asthma and arthritis. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Antiinflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It acts by inhibiting the enzyme lipoxygenase, which is responsible for the production of leukotrienes from arachidonic acid. This inhibition can lead to reduced inflammation and pain in conditions like arthritis and asthma .
Cytoprotective Properties
The compound also demonstrates cytoprotective effects, particularly in protecting gastrointestinal mucosa from damage caused by irritants such as NSAIDs (non-steroidal anti-inflammatory drugs). Studies have shown that it enhances the resistance of gastric mucosa to ulcerogenic agents, indicating potential use in preventing gastric ulcers .
Case Studies
- Study on Inflammatory Bowel Disease : A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in markers of inflammation associated with inflammatory bowel disease (IBD). The compound was effective in lowering levels of pro-inflammatory cytokines .
- Asthma Models : In guinea pig models sensitized to allergens, treatment with this compound resulted in decreased bronchoconstriction and reduced leukotriene levels in bronchoalveolar lavage fluid, suggesting its utility in managing asthma symptoms .
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 5-tert-butylsulfanyl-2,2-dimethyl-4-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3S/c1-7-16-11(15)13(5,6)8-10(14)9-17-12(2,3)4/h7-9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLZUPPVNMMVAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=O)CSC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393810 | |
Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136558-13-9 | |
Record name | Ethyl 5-(tert-butylsulfanyl)-2,2-dimethyl-4-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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